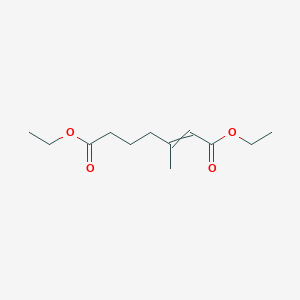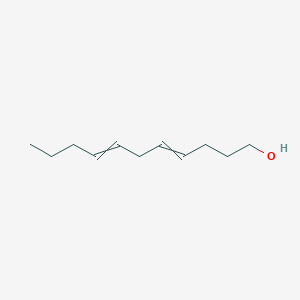![molecular formula C15H20OS B14321814 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one CAS No. 112303-85-2](/img/structure/B14321814.png)
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is an organic compound with a unique structure that includes a thietanone ring and a trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one typically involves the reaction of 2,4,6-trimethylphenyl ethyl ketone with sulfur and a suitable base under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietanone ring to a thietane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The thietanone ring and the trimethylphenyl group play crucial roles in its activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A compound with a similar structure but different functional groups.
2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the thietanone ring.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains the trimethylphenyl group but has an imidazolium core.
Uniqueness
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is unique due to the presence of both the thietanone ring and the trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112303-85-2 |
|---|---|
Molekularformel |
C15H20OS |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
3-methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one |
InChI |
InChI=1S/C15H20OS/c1-10-7-11(2)13(12(3)8-10)5-6-15(4)9-17-14(15)16/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
BDWKXJJIVFFQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CCC2(CSC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



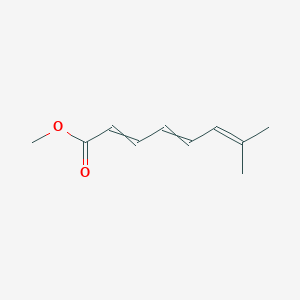

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
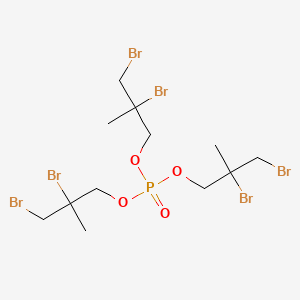
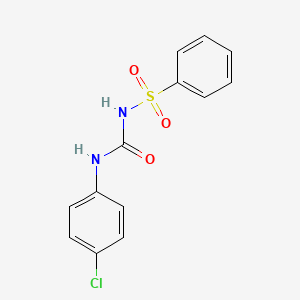
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
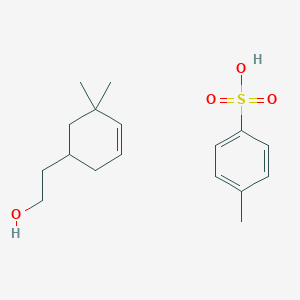
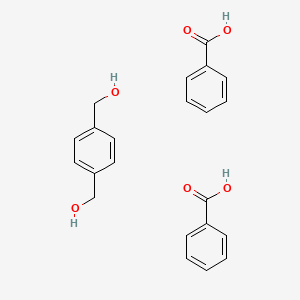
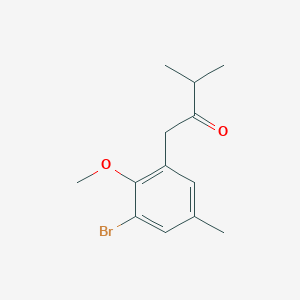

![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
